molecular formula C16H15N3O B1203055 N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine CAS No. 103141-09-9

N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine

Cat. No. B1203055
M. Wt: 265.31 g/mol
InChI Key: WKLGNFJHVJIZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04810719

Procedure details

4,5-Dihydro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3amine (50 g) was dissolved in dichloromethane (500 ml) and treated portionwise with activated manganese dioxide (50 g) over one hour. The mixture was stirred for a further 2 hours then filtered through bentonite and chromatographed on a silica column with dichloromethane as eluant. The eluants were evaporated to dryness and the title compound recrystallised from aqueous ethanol as an off-white solid (40 g), mp 96°-98°.
Name
4,5-Dihydro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3amine
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]2[CH2:14][CH2:13][N:12]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[N:11]=2)=[CH:5][CH:4]=1>ClCCl.[O-2].[O-2].[Mn+4]>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([NH:9][C:10]2[CH:14]=[CH:13][N:12]([C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=3)[N:11]=2)=[CH:7][CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
4,5-Dihydro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3amine
Quantity
50 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NC1=NN(CC1)C1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered through bentonite and
CUSTOM
Type
CUSTOM
Details
chromatographed on a silica column with dichloromethane as eluant
CUSTOM
Type
CUSTOM
Details
The eluants were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the title compound recrystallised from aqueous ethanol as an off-white solid (40 g), mp 96°-98°

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC1=CC=C(C=C1)NC1=NN(C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.